molecular formula C14H22N2 B2639075 1-(3-Tert-butylphenyl)piperazine CAS No. 57245-84-8

1-(3-Tert-butylphenyl)piperazine

Cat. No. B2639075
CAS RN: 57245-84-8
M. Wt: 218.344
InChI Key: AOQXUYWSRNMQPG-UHFFFAOYSA-N
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Description

“1-(3-Tert-butylphenyl)piperazine” is a chemical compound with the molecular formula C14H22N2 and a molecular weight of 218.344. It is used for research and development purposes .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A simple and effective route was reported for the synthesis of 1,5-fused-1,2,3-triazoles having a piperazine moiety through alkyne–azide 1,3-dipolar cycloaddition of diynes with TMSN3 in the presence of H2O and Ag2CO3 as an efficient catalyst .


Molecular Structure Analysis

The molecular structure of “1-(3-Tert-butylphenyl)piperazine” can be analyzed using various techniques such as NMR . The InChIKey for this compound is AOQXUYWSRNMQPG-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving “1-(3-Tert-butylphenyl)piperazine” can be analyzed based on the recent methods for the synthesis of piperazine derivatives . These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Piperazines, including TBPP, serve as essential building blocks in drug design. Their diverse pharmacological activities make them valuable for creating novel therapeutic agents. Notably, TBPP has been employed in the synthesis of several drugs, such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Researchers continue to explore TBPP derivatives for their potential as new drugs targeting various diseases.

Organic Synthesis and Catalysts

Beyond their biological applications, TBPP derivatives play a role in organic synthesis. Researchers utilize them as ligands or catalysts in various reactions. For instance, one-pot multicomponent reactions involving TBPP have led to enantiomerically pure piperazines .

Safety and Hazards

The safety data sheet for a similar compound, tert-Butyl 1-piperazinecarboxylate, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

Future Directions

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Recent advances in the direct C–H functionalization of piperazines provide great synthetic opportunities for the introduction of the much-needed structural variety at the carbon atoms of the piperazine core . This suggests that “1-(3-Tert-butylphenyl)piperazine” and similar compounds could have potential applications in drug discovery and medicinal chemistry in the future .

properties

IUPAC Name

1-(3-tert-butylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-14(2,3)12-5-4-6-13(11-12)16-9-7-15-8-10-16/h4-6,11,15H,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQXUYWSRNMQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90972742
Record name 1-(3-tert-Butylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90972742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Tert-butylphenyl)piperazine

CAS RN

57245-84-8
Record name 1-(3-tert-Butylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90972742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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